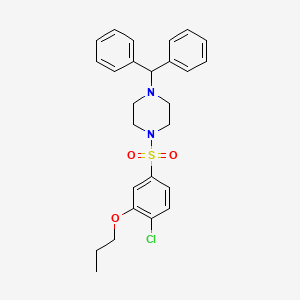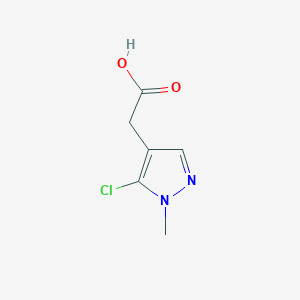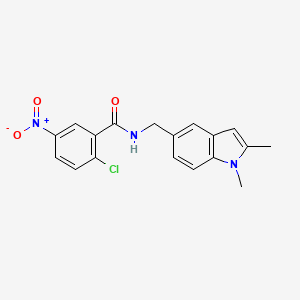![molecular formula C20H22BrN3O3S B2890390 4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE CAS No. 862741-88-6](/img/structure/B2890390.png)
4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE is a complex organic compound that features a bromobenzenesulfonyl group, a dimethylamino propyl chain, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the bromobenzenesulfonyl group via sulfonylation. The dimethylamino propyl chain is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts for the sulfonylation and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromobenzenesulfonyl group and the oxazole ring are likely to play key roles in these interactions, potentially through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-BROMOBENZENESULFONYL MORPHOLINE: This compound also contains a bromobenzenesulfonyl group and is used in similar applications, such as the synthesis of amines and sulfonamides.
1-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-3-HYDROXY-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE OXALATE: This compound features a dimethylamino propyl chain and is used as a reference standard in pharmaceutical testing.
Uniqueness
4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxazole ring, in particular, distinguishes it from many other compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c1-24(2)14-6-13-22-19-20(23-18(27-19)15-7-4-3-5-8-15)28(25,26)17-11-9-16(21)10-12-17/h3-5,7-12,22H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLINRWASMJBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)




![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2890318.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

![6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine](/img/structure/B2890326.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)
